molecular formula C30H34FN3O3S B11828916 Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate

Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate

Cat. No.: B11828916
M. Wt: 535.7 g/mol
InChI Key: FTTAQZAVOWQVAP-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butylthio group, a fluoropyrimidinyl-substituted benzyl group, and a hydroxyindole moiety. These structural elements contribute to its distinctive chemical properties and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 5-position of the indole can be introduced via selective hydroxylation using reagents such as osmium tetroxide or other oxidizing agents.

    Attachment of the Benzyl Group: The benzyl group containing the fluoropyrimidinyl moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a benzyl halide under basic conditions.

    Incorporation of the tert-Butylthio Group: The tert-butylthio group can be introduced via a thiolation reaction, where the indole derivative reacts with a tert-butylthiol in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxy group or reduce other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the fluoropyrimidinyl moiety can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate can be compared with other similar compounds, such as:

    Ethyl 3-(3-(tert-butylthio)-1-benzyl-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate: Lacks the fluoropyrimidinyl moiety, which may result in different biological activity.

    Ethyl 3-(3-(tert-butylthio)-1-(4-(pyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate: Contains a pyrimidinyl group instead of a fluoropyrimidinyl group, potentially altering its chemical and biological properties.

    Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-1H-indol-2-yl)-2,2-dimethylpropanoate: Lacks the hydroxy group, which may affect its reactivity and biological activity.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H34FN3O3S

Molecular Weight

535.7 g/mol

IUPAC Name

ethyl 3-[3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]-5-hydroxyindol-2-yl]-2,2-dimethylpropanoate

InChI

InChI=1S/C30H34FN3O3S/c1-7-37-28(36)30(5,6)15-25-26(38-29(2,3)4)23-14-22(35)12-13-24(23)34(25)18-19-8-10-20(11-9-19)27-32-16-21(31)17-33-27/h8-14,16-17,35H,7,15,18H2,1-6H3

InChI Key

FTTAQZAVOWQVAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CC1=C(C2=C(N1CC3=CC=C(C=C3)C4=NC=C(C=N4)F)C=CC(=C2)O)SC(C)(C)C

Origin of Product

United States

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